molecular formula C12H11F3N2O2S B3122032 Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 299198-61-1

Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3122032
CAS No.: 299198-61-1
M. Wt: 304.29 g/mol
InChI Key: UOAZFMCXBSMKGZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its molecular formula is C₁₂H₁₁F₃N₂O₂S, with a molecular weight of 304.29 g/mol . The structure includes a trifluoromethyl group at position 4, a methyl group at position 6, and an ethyl ester at position 2. This compound is synthesized via reactions involving α-haloketones (e.g., ethyl chloroacetate) under reflux with sodium ethoxide, a method common to analogous thieno[2,3-b]pyridines . It is commercially available as a reagent (CymitQuimica) and serves as a precursor for bioactive molecules due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding interactions .

Properties

IUPAC Name

ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-3-19-11(18)9-8(16)7-6(12(13,14)15)4-5(2)17-10(7)20-9/h4H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAZFMCXBSMKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives share structural similarities but differ in substituents, impacting physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 6-methyl, 4-CF₃, 2-ethyl ester C₁₂H₁₁F₃N₂O₂S 304.29 Precursor for bioactive molecules
Ethyl 3-amino-6-(4-butoxyphenyl)-4-CF₃ analogue 6-(4-butoxyphenyl), 4-CF₃ C₂₁H₂₁F₃N₂O₃S 438.46 Increased lipophilicity; potential CNS activity
Ethyl 3-amino-6-phenyl-4-CF₃ analogue 6-phenyl, 4-CF₃ C₁₇H₁₃F₃N₂O₂S 366.40 Higher XLogP3 (5.2); enhanced hydrophobicity
Ethyl 3-amino-4-phenyl-6-(thiophen-2-yl) analogue 4-phenyl, 6-thiophene C₁₉H₁₅N₂O₂S₂ 381.46 Inhibits 15-prostaglandin dehydrogenase (tissue repair)
Ethyl 6-(1-adamantyl)-3-amino-4-CF₃ analogue 6-adamantyl, 4-CF₃ C₂₁H₂₃F₃N₂O₂S 424.48 Bulky substituent; improved binding affinity
Ethyl 3-amino-6-(4-methoxyphenyl)-4-CF₃ analogue 6-(4-methoxyphenyl), 4-CF₃ C₁₈H₁₅F₃N₂O₃S 412.38 Methoxy group enhances solubility via H-bonding

Key Findings:

Substituent Effects on Lipophilicity :

  • The 6-phenyl substituent () increases hydrophobicity (XLogP3 = 5.2) compared to the target compound’s methyl group, which likely reduces logP .
  • Bulky groups like adamantyl () improve binding affinity but may reduce solubility .

Synthetic Methods :

  • Most analogues are synthesized via nucleophilic substitution with α-haloketones (e.g., ethyl chloroacetate) under basic conditions (NaOEt/EtOH) . Yields vary with substituent reactivity; e.g., the thiophene-containing analogue () achieves 79% yield .

Biological Activity :

  • The trifluoromethyl group enhances metabolic stability across all analogues .
  • The 4-phenyl-6-thiophene derivative () shows potency in tissue repair applications due to enzyme inhibition .

Solubility and Crystallography :

  • Methoxy () and butoxy () groups improve aqueous solubility via polar interactions, unlike the target compound’s methyl group .
  • Hydrogen-bonding patterns in the target compound’s crystal structure () suggest strong intermolecular interactions, influencing crystallinity .

Biological Activity

Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS Number: 299198-61-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N2O2SC_{12}H_{11}F_3N_2O_2S, with a molecular weight of approximately 304.291 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related thieno[2,3-b]pyridine derivatives. For instance, one study evaluated the effects of various derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results indicated that certain compounds exhibited significant growth inhibition in TNBC cells while showing little to no effect on non-tumorigenic cells (MCF-12A) .

Key Findings from Case Studies

  • Cell Viability and Proliferation :
    • A derivative similar to this compound demonstrated a GI50 concentration of 13 µM, which significantly reduced viable cell numbers in MDA-MB-231 cells.
    • The compound also decreased the percentage of proliferating cells and altered the cell cycle profile by increasing the G0/G1 phase and decreasing the S phase compared to control cells .
  • Mechanism of Action :
    • Notably, the compound did not significantly alter levels of apoptotic markers such as PARP or caspase-3, suggesting that apoptosis may not be the primary mechanism through which it exerts its antitumor effects .

Antimicrobial Activity

In addition to its antitumor properties, thieno[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activity . While specific data on this compound is limited, related compounds in this class have shown varying degrees of antibacterial and antifungal activities.

Comparative Antimicrobial Studies

CompoundActivity TypeZone of Inhibition (mm)Reference
Thienopyrimidine-Sulfadiazine HybridAntibacterial15 (S. aureus), 18 (E. coli)
Thienopyrimidine-Sulfamethoxazole HybridAntifungalMIC: 62.5 µg/mL (C. albicans)

These studies suggest that modifications to the thieno[2,3-b]pyridine structure can enhance antimicrobial activity.

Q & A

Basic: What are the established synthetic routes for Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?

The compound is synthesized via S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization of the resulting intermediates. Key steps include:

  • Reacting 3-cyanopyridine-2-thione with alkyl halides under basic conditions to form 2-(alkylthio)pyridine-3-carbonitriles.
  • Isomerization via thermal or catalytic methods to yield the thieno[2,3-b]pyridine core.
  • Introducing substituents (e.g., trifluoromethyl, methyl) through electrophilic substitution or palladium-catalyzed cross-coupling.
    Variations in solvent (ethanol, DMF) and catalysts (e.g., sodium acetate) influence yield and purity. For example, chloroacetonitrile in ethanol with sodium acetate facilitates S-alkylation in related derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR : Identify substituents (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR, ethyl ester protons at δ 1.2–4.3 ppm in 1H NMR).
IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., C–S–C angles ~105° in the thieno ring) .

Advanced: How can X-ray crystallography be optimized for structural analysis of thieno[2,3-b]pyridine derivatives?

  • Crystal Growth : Use slow evaporation in polar solvents (ethanol/water mixtures) to enhance crystal quality.
  • Data Collection : Employ low-temperature (100 K) settings to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL or similar software with anisotropic displacement parameters for non-H atoms.
    For example, the title compound’s crystal structure revealed a planar thieno ring with a dihedral angle of 5.2° between pyridine and thiophene moieties, stabilized by N–H···O hydrogen bonds .

Advanced: How to resolve discrepancies between computational models and experimental structural data?

  • Perform DFT calculations (B3LYP/6-31G*) to predict bond lengths/angles and compare with crystallographic data.
  • Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that may deviate from gas-phase models.
  • Reconcile differences by adjusting solvent effects or lattice constraints in simulations. Evidence from related derivatives shows computational bond length deviations <0.02 Å when solvent polarity is accounted for .

Advanced: What methodologies evaluate the pharmacological potential of this compound?

  • In vitro assays : Test antimicrobial activity via agar diffusion (MIC values against Gram+/Gram- bacteria).
  • Enzyme inhibition studies : Use fluorogenic substrates to measure IC50 against targets like COX-2 or kinases.
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Thieno[2,3-b]pyridines exhibit anti-inflammatory and antiviral activities, with substituents like trifluoromethyl enhancing bioavailability .

Advanced: How do reaction conditions impact synthetic yield and purity?

  • Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require higher temperatures.
  • Catalyst optimization : Sodium acetate increases S-alkylation efficiency by deprotonating thiol intermediates.
  • Temperature control : Isomerization proceeds optimally at 80–100°C; excess heat degrades sensitive groups (e.g., esters).
    In one protocol, ethanol at 60°C with NaHCO3 achieved 78% yield for a related derivative .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Spill management : Use inert absorbents (vermiculite) and avoid dry sweeping to minimize dust.
  • Storage : Keep in airtight containers at –20°C to prevent decomposition.
    Safety data sheets (SDS) recommend immediate ventilation and neutralization of spills with sodium bicarbonate .

Advanced: How do substituents influence the compound’s reactivity and crystal packing?

  • Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity at the pyridine ring, facilitating nucleophilic attacks.
  • Steric effects : Bulky substituents (e.g., phenyl) disrupt π-π stacking, altering melting points and solubility.
    Crystallographic studies show CF₃ groups enhance molecular planarity, promoting intermolecular hydrogen bonds (e.g., N–H···O=C interactions) .

Advanced: What strategies mitigate byproduct formation during synthesis?

  • Protecting groups : Use Boc or Fmoc to shield amino groups during alkylation steps.
  • Chromatography : Purify intermediates via flash chromatography (hexane/ethyl acetate gradients).
  • Kinetic control : Optimize reaction time to favor Thorpe–Ziegler isomerization over side reactions.
    For example, extending stirring time to 6 hours reduced dimerization byproducts in analogous syntheses .

Advanced: How to validate the compound’s stability under varying pH and temperature?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for thieno derivatives).
    Stability data from related compounds suggest ester groups hydrolyze rapidly under alkaline conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

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